3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione
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Overview
Description
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione typically involves the reaction of 4-methylbenzyl chloride with pentane-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione: Similar structure but with chlorine atoms instead of methyl groups.
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione: Similar structure but with methoxy groups instead of methyl groups.
3,3-Bis[(4-fluorophenyl)methyl]pentane-2,4-dione: Similar structure but with fluorine atoms instead of methyl groups.
Uniqueness
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
90137-63-6 |
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Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3,3-bis[(4-methylphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C21H24O2/c1-15-5-9-19(10-6-15)13-21(17(3)22,18(4)23)14-20-11-7-16(2)8-12-20/h5-12H,13-14H2,1-4H3 |
InChI Key |
LZIDONAUDZTVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C(=O)C)C(=O)C |
Origin of Product |
United States |
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